molecular formula C6H6ClN3O2 B13011635 Methyl 6-amino-3-chloropyridazine-4-carboxylate

Methyl 6-amino-3-chloropyridazine-4-carboxylate

Cat. No.: B13011635
M. Wt: 187.58 g/mol
InChI Key: MQVFJLFTTMTWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Methyl 6-amino-3-chloropyridazine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nickel catalysts, aromatic halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-amino-3-chloropyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-chloropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

Molecular Formula

C6H6ClN3O2

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 6-amino-3-chloropyridazine-4-carboxylate

InChI

InChI=1S/C6H6ClN3O2/c1-12-6(11)3-2-4(8)9-10-5(3)7/h2H,1H3,(H2,8,9)

InChI Key

MQVFJLFTTMTWCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN=C1Cl)N

Origin of Product

United States

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